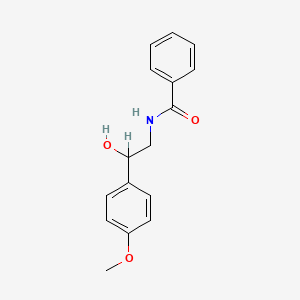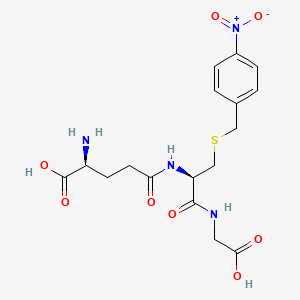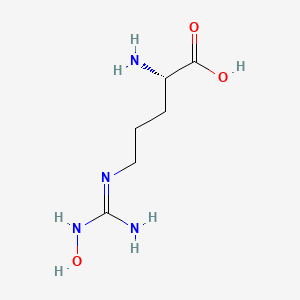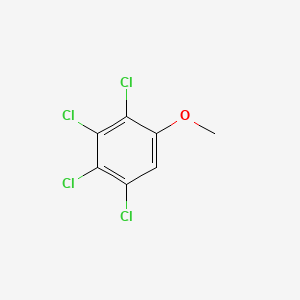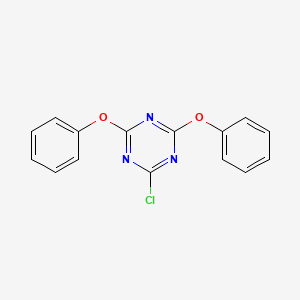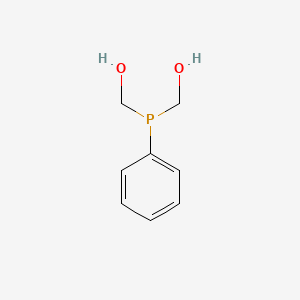
Bis(hydroxymethyl)phenylphosphine
Vue d'ensemble
Description
Bis(hydroxymethyl)phenylphosphine is an organophosphorus compound with the molecular formula C8H11O2P It is characterized by the presence of two hydroxymethyl groups attached to a phenylphosphine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(hydroxymethyl)phenylphosphine can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with formaldehyde under controlled conditions. The reaction typically proceeds as follows: [ \text{PhPH}_2 + 2 \text{CH}_2\text{O} \rightarrow \text{PhP(CH}_2\text{OH})_2 ] This reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the hydroxymethyl groups.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(hydroxymethyl)phenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Substitution: It can participate in substitution reactions where the hydroxymethyl groups are replaced by other functional groups.
Complexation: The compound can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Complexation: Transition metal salts like palladium chloride and platinum chloride are used for complex formation.
Major Products:
Oxidation: this compound oxide.
Substitution: Various substituted phenylphosphines depending on the reagents used.
Complexation: Metal-phosphine complexes.
Applications De Recherche Scientifique
Bis(hydroxymethyl)phenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are important in catalysis and material science.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of bis(hydroxymethyl)phenylphosphine involves its ability to form stable complexes with metals. These complexes can act as catalysts in various chemical reactions. The hydroxymethyl groups enhance the solubility and reactivity of the compound, making it a versatile ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the metal with which it forms complexes.
Comparaison Avec Des Composés Similaires
- Bis(hydroxymethyl)phenylphosphine oxide
- This compound sulfide
- This compound selenide
Comparison: this compound is unique due to its dual hydroxymethyl groups, which provide enhanced reactivity and solubility compared to its analogs. The oxide, sulfide, and selenide derivatives have different reactivities and applications, but this compound remains a versatile compound in both organic and inorganic chemistry.
Propriétés
IUPAC Name |
[hydroxymethyl(phenyl)phosphanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O2P/c9-6-11(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDGKIUMGVMSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185192 | |
| Record name | Methanol, (phenylphosphinidene)bis- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3127-08-0 | |
| Record name | Bis(hydroxymethyl)phenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3127-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, (phenylphosphinidene)di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003127080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanol, (phenylphosphinidene)bis- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



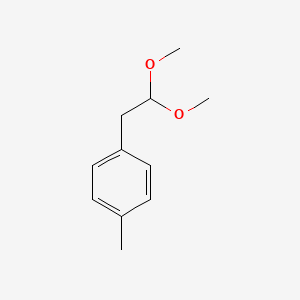
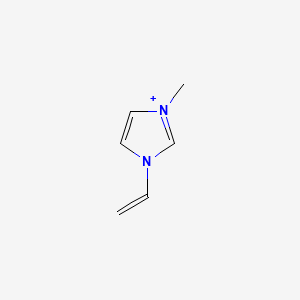
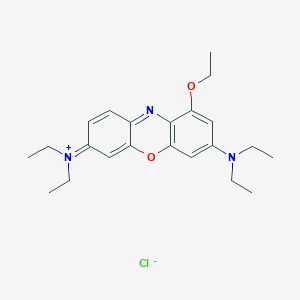
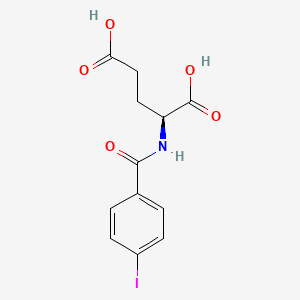
![Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine](/img/structure/B1604534.png)
